Quantified Antiviral Activity of Indole-2-Carboxylate Scaffold: Structural Context for 5-Methyl Derivative Differentiation
In a systematic SAR study of indole-2-carboxylate derivatives, compound 14f exhibited potent inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a selectivity index (SI) of 12.1 [1]. Compound 8f demonstrated the highest SI value of 17.1 against Coxsackievirus B3 [1]. Critically, SAR analysis revealed that the alkyloxy substituent at the 4-position of the indole ring was not essential for antiviral activity, indicating that the indole-2-carboxylate core pharmacophore tolerates and responds to specific substitution patterns [1]. The 5-methyl substitution present in the target compound represents a defined modification that can be exploited for potency optimization and selectivity tuning relative to unsubstituted or differently substituted analogs.
| Evidence Dimension | In vitro antiviral activity (influenza A) and structure-activity relationship |
|---|---|
| Target Compound Data | 5-Methyl substitution position available for SAR exploration; indole-2-carboxylate scaffold with demonstrated antiviral activity |
| Comparator Or Baseline | Indole-2-carboxylate derivative 14f: IC50 = 7.53 μmol/L, SI = 12.1 (influenza A); Compound 8f: SI = 17.1 (Cox B3) |
| Quantified Difference | SAR established that 4-position alkyloxy substitution is non-essential for antiviral activity; substitution at other positions (including C5) remains open for optimization |
| Conditions | In vitro broad-spectrum antiviral screening; influenza A and Coxsackievirus B3 assays; selectivity index calculated as CC50/IC50 ratio |
Why This Matters
This class-level evidence establishes the indole-2-carboxylate scaffold as a validated antiviral pharmacophore, with the 5-methyl substitution pattern offering a defined starting point for SAR exploration distinct from 4-substituted or unsubstituted analogs.
- [1] Xue S, Ma L, Gao R, Li Y, Li Z. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. 2014;4(4):313-321. View Source
